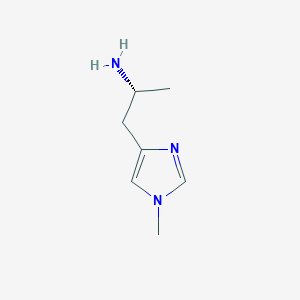![molecular formula C8H14O2S B13561493 rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R,5R,6R)-9-thiabicyclo[331]nonane-2,6-diol is a bicyclic compound that contains a sulfur atom within its structure
Méthodes De Préparation
The synthesis of rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol involves several steps. One common method includes the cyclization of a suitable precursor under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the bicyclic structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of thiols or other reduced sulfur-containing compounds.
Applications De Recherche Scientifique
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development. In industry, this compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets and pathways. The sulfur atom within the bicyclic structure plays a crucial role in its reactivity and interactions. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. These interactions can lead to various biological and chemical effects, which are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol can be compared with other similar bicyclic compounds, such as rac-(1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol and rac-(1R,2R,5R,6R)-9-oxabicyclo[3.3.1]nonane-2,6-diol . These compounds share a similar bicyclic structure but differ in the heteroatom present (sulfur, nitrogen, or oxygen). The presence of different heteroatoms imparts unique chemical properties and reactivity to each compound, making them valuable for different applications in research and industry.
Propriétés
Formule moléculaire |
C8H14O2S |
|---|---|
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H14O2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1 |
Clé InChI |
YWPNTOFLNJJRGE-WCTZXXKLSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](CC[C@H]([C@@H]1O)S2)O |
SMILES canonique |
C1CC2C(CCC(C1O)S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


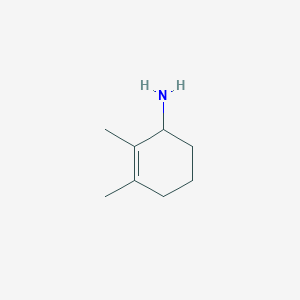
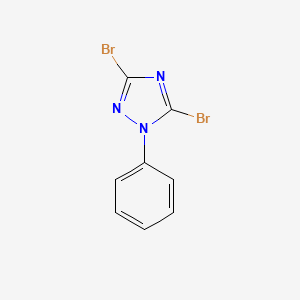
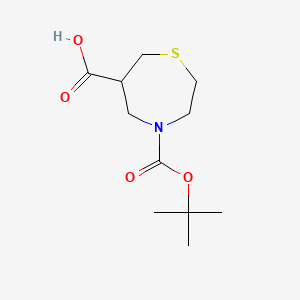
![rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13561428.png)
![2-[[4-[(1E)-2-[4-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]amino]-N,N,N-triethyl-2-oxoethanaminium Chloride](/img/structure/B13561434.png)
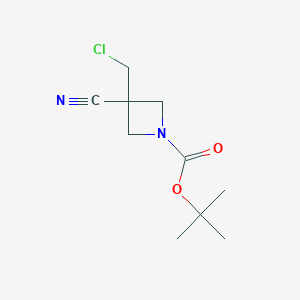
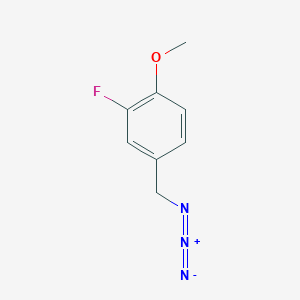
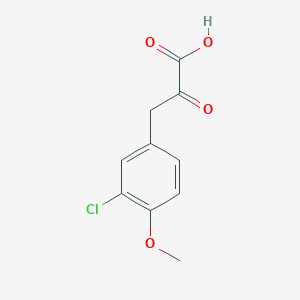
![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)
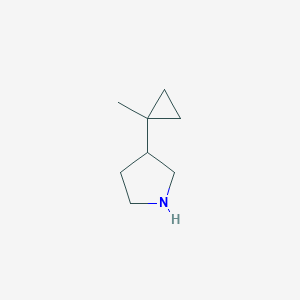
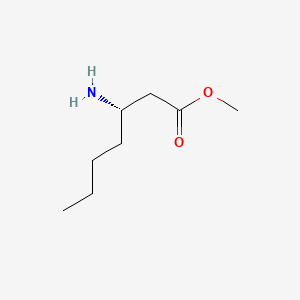
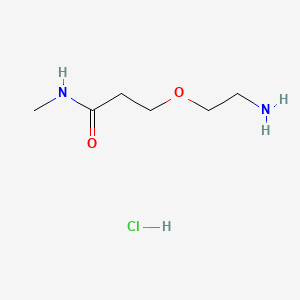
![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)
